molecular formula C7H6N4O3 B102598 N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 18378-29-5

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B102598
CAS No.: 18378-29-5
M. Wt: 194.15 g/mol
InChI Key: UAPBYPSUWZVMRV-UHFFFAOYSA-N
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Description

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C7H6N4O3 and a molecular weight of 194.14 g/mol . It is known for its distinctive structure, which includes a benzoxadiazole ring substituted with a nitro group and a methylamino group. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by methylation. The nitration process introduces a nitro group at the 7-position of the benzoxadiazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe in biochemical assays to study enzyme activities, protein interactions, and cellular processes. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in imaging studies to track the localization and dynamics of biomolecules within cells .

Mechanism of Action

The mechanism of action of N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is primarily based on its ability to act as a fluorescent probe. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property allows researchers to visualize and quantify various biological processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Nitro-2,1,3-benzoxadiazol-4-amine: Lacks the methyl group at the amino position.

    N-Methyl-2,1,3-benzoxadiazol-4-amine: Lacks the nitro group at the 7-position.

    2,1,3-Benzoxadiazol-4-amine: Lacks both the nitro and methyl groups.

Uniqueness

N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and fluorescent properties. This combination makes it particularly useful as a fluorescent probe in various scientific applications .

Properties

IUPAC Name

N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-8-4-2-3-5(11(12)13)7-6(4)9-14-10-7/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBYPSUWZVMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345705
Record name N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-29-5
Record name N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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